molecular formula C11H15NO2 B13943665 4-(sec-Butylamino)benzoic acid

4-(sec-Butylamino)benzoic acid

Cat. No.: B13943665
M. Wt: 193.24 g/mol
InChI Key: VMDOPIJCRCOZIT-UHFFFAOYSA-N
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Description

4-(sec-Butylamino)benzoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid where the amino group is substituted with a sec-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(sec-Butylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with sec-butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

4-Aminobenzoic acid+sec-Butylamine4-(sec-Butylamino)benzoic acid\text{4-Aminobenzoic acid} + \text{sec-Butylamine} \rightarrow \text{this compound} 4-Aminobenzoic acid+sec-Butylamine→4-(sec-Butylamino)benzoic acid

Industrial Production Methods: In an industrial setting, the synthesis may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The reaction is typically conducted in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-(sec-Butylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(sec-Butylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anesthetics and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(sec-Butylamino)benzoic acid involves its interaction with specific molecular targets. The sec-butylamino group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the application.

Comparison with Similar Compounds

    4-(Butylamino)benzoic acid: Similar structure but with a butyl group instead of a sec-butyl group.

    Tetracaine: An anesthetic that shares structural similarities with 4-(sec-Butylamino)benzoic acid.

    Procaine: Another anesthetic with a related structure.

Uniqueness: this compound is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-(butan-2-ylamino)benzoic acid

InChI

InChI=1S/C11H15NO2/c1-3-8(2)12-10-6-4-9(5-7-10)11(13)14/h4-8,12H,3H2,1-2H3,(H,13,14)

InChI Key

VMDOPIJCRCOZIT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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